molecular formula C7H16Cl2N2 B6192627 3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers CAS No. 2680537-09-9

3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B6192627
CAS No.: 2680537-09-9
M. Wt: 199.12 g/mol
InChI Key: IJDVCVPFIFRQGJ-UHFFFAOYSA-N
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Description

3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)cyclobutan-1-amine dihydrochloride involves the reaction of cyclobutanone with azetidine in the presence of a reducing agent to form the desired product. The dihydrochloride salt is then formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Cyclobutanone", "Azetidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with azetidine in the presence of a reducing agent to form 3-(azetidin-1-yl)cyclobutan-1-ol.", "Step 2: The alcohol is then treated with hydrochloric acid to form the dihydrochloride salt of 3-(azetidin-1-yl)cyclobutan-1-amine." ] }

CAS No.

2680537-09-9

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

3-(azetidin-1-yl)cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-6-4-7(5-6)9-2-1-3-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

IJDVCVPFIFRQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CC(C2)N.Cl.Cl

Purity

95

Origin of Product

United States

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